BF738735
Overview
Description
BF 738735 is a selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with an IC50 value of 5.7 nM . This compound exhibits a broad spectrum of antiviral activity and has shown higher activity over phosphatidylinositol 4-kinase III alpha (PI4KIIIα) with an IC50 value of 1.7 μM . BF 738735 is known for its effectiveness in inhibiting various viruses, including enteroviruses and rhinoviruses .
Scientific Research Applications
BF 738735 has a wide range of scientific research applications, particularly in the fields of virology and antiviral drug development. It has been shown to inhibit the replication of various viruses, including enteroviruses and rhinoviruses . The compound is used in studies to understand the role of PI4KIIIβ in viral replication and to develop potential antiviral therapies . Additionally, BF 738735 is used in research to explore the mechanisms of viral RNA replication and the role of phosphatidylinositol 4-kinase in cellular processes .
Preparation Methods
The synthesis of BF 738735 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is available in various quantities and can be prepared in different concentrations depending on the requirements . Industrial production methods for BF 738735 are not widely documented, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
BF 738735 undergoes various chemical reactions, primarily focusing on its inhibitory activity against PI4KIIIβ. The compound is a cell-permeable imidazo-pyrazine based molecule that acts as a potent and reversible inhibitor of PI4KIIIβ . It displays excellent selectivity over PI4KIIIα and several other lipid kinases . The major products formed from these reactions include the inhibition of viral RNA replication and the reduction of oxysterol-binding protein localization to replication organelles .
Mechanism of Action
BF 738735 exerts its effects by selectively inhibiting PI4KIIIβ, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P) . This inhibition disrupts the formation of replication organelles required for viral RNA replication . The compound also reduces the localization of oxysterol-binding protein to replication organelles, further inhibiting viral replication . The molecular targets and pathways involved in the mechanism of action of BF 738735 include PI4KIIIβ and its associated signaling pathways .
Comparison with Similar Compounds
BF 738735 is unique in its high selectivity and potency as a PI4KIIIβ inhibitor. Similar compounds include enviroxime, which also targets PI4KIIIβ but with different selectivity and potency profiles . BF 738735 exhibits uniformly potent and broad-spectrum antienteroviral activity across a wide range of species, making it a valuable compound for antiviral research . Other similar compounds include various PI4K inhibitors that target different isoforms of the enzyme, but BF 738735 stands out due to its high selectivity for PI4KIIIβ .
Properties
IUPAC Name |
2-fluoro-4-[2-methyl-8-[(3-methylsulfonylphenyl)methylamino]imidazo[1,2-a]pyrazin-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-13-19(15-6-7-18(27)17(22)11-15)26-9-8-23-20(21(26)25-13)24-12-14-4-3-5-16(10-14)30(2,28)29/h3-11,27H,12H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZCCZYPHJVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)C4=CC(=C(C=C4)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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